molecular formula C14H17NO3 B12646465 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol

2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12646465
M. Wt: 247.29 g/mol
InChI Key: OHXDBXCLGLCOEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)ethanol
  • 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)acetone
  • 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)propane

Uniqueness

2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol stands out due to its specific combination of functional groups, which confer unique reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NO3/c1-15-8-4-5-12(15)14(16)11-9-10(17-2)6-7-13(11)18-3/h4-9,14,16H,1-3H3

InChI Key

OHXDBXCLGLCOEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=C(C=CC(=C2)OC)OC)O

Origin of Product

United States

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